REACTION_CXSMILES
|
[H][H].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]([OH:13])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10].[I:14]N1C(=O)CCC1=O>C(O)(=O)C>[Cl:3][C:4]1[CH:5]=[C:6]([I:14])[C:7]([OH:13])=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10]
|
Name
|
formula 40
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C(=O)O)C1)O
|
Name
|
|
Quantity
|
7.17 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
ADDITION
|
Details
|
poured over ice
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
the crude material was purified by recrystallization from methanol/water
|
Type
|
CUSTOM
|
Details
|
The solid was isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=C(C(=O)O)C1)O)I
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.14 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |